molecular formula C9H12N4OS B13102788 2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol CAS No. 1951444-73-7

2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol

Cat. No.: B13102788
CAS No.: 1951444-73-7
M. Wt: 224.29 g/mol
InChI Key: BSKPPTLOSPPMLG-UHFFFAOYSA-N
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Description

2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C₉H₁₂N₄OS. It is part of the thiazolopyrimidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at 110–130°C to form an intermediate, which then reacts with another mole of formamide at 130–140°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its butyl side chain and thiazolopyrimidine core make it a versatile compound for various applications in research and industry .

Properties

CAS No.

1951444-73-7

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

2-amino-5-butyl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C9H12N4OS/c1-2-3-4-5-11-7-6(8(14)12-5)15-9(10)13-7/h2-4H2,1H3,(H3,10,11,12,13,14)

InChI Key

BSKPPTLOSPPMLG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C(=O)N1)SC(=N2)N

Origin of Product

United States

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